molecular formula C26H22N2O B3538363 2,2-Bis(1-methylindol-3-yl)-1-phenylethanone

2,2-Bis(1-methylindol-3-yl)-1-phenylethanone

Cat. No.: B3538363
M. Wt: 378.5 g/mol
InChI Key: OLERKGZYNPQTSE-UHFFFAOYSA-N
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Description

2,2-Bis(1-methylindol-3-yl)-1-phenylethanone is a complex organic compound that belongs to the class of bisindoles Bisindoles are characterized by the presence of two indole units within their molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Bis(1-methylindol-3-yl)-1-phenylethanone typically involves the reaction of indole derivatives with ketones. One common method is the reaction of 1-methylindole with benzophenone under acidic conditions. The reaction is usually carried out in the presence of a catalyst, such as iodine or selenium dioxide, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2,2-Bis(1-methylindol-3-yl)-1-phenylethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted indole derivatives, alcohols, and quinones, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2,2-Bis(1-methylindol-3-yl)-1-phenylethanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2-Bis(1-methylindol-3-yl)-1-phenylethanone involves its interaction with various molecular targets and pathways. The compound can bind to specific proteins and enzymes, inhibiting their activity and leading to the desired biological effects. For example, its anticancer activity is attributed to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Bis(1-methylindol-3-yl)-1-phenylethanone is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity.

Properties

IUPAC Name

2,2-bis(1-methylindol-3-yl)-1-phenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N2O/c1-27-16-21(19-12-6-8-14-23(19)27)25(26(29)18-10-4-3-5-11-18)22-17-28(2)24-15-9-7-13-20(22)24/h3-17,25H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLERKGZYNPQTSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C(C3=CN(C4=CC=CC=C43)C)C(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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